molecular formula C13H11ClF3N3OS B5611553 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B5611553
M. Wt: 349.76 g/mol
InChI Key: SOYUHJYOWVUMRD-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a trifluoromethyl group, a chloro-substituted phenyl ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the imidazole moiety: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia.

    Introduction of the sulfanyl group: The imidazole derivative is then reacted with a suitable thiol compound under basic conditions.

    Attachment of the acetamide group: This step involves the reaction of the sulfanyl-imidazole intermediate with chloroacetyl chloride in the presence of a base.

    Final coupling: The chloro-substituted phenyl ring with a trifluoromethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of trifluoromethyl and imidazole groups on biological systems.

    Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The imidazole moiety can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfanyl group can form covalent bonds with specific amino acid residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the imidazole ring.

    N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole moiety provides a versatile site for interactions with biological targets.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3OS/c1-20-5-4-18-12(20)22-7-11(21)19-10-6-8(13(15,16)17)2-3-9(10)14/h2-6H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYUHJYOWVUMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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